molecular formula C12H16ClN B3089407 N-[(3-chlorophenyl)methyl]cyclopentanamine CAS No. 119287-24-0

N-[(3-chlorophenyl)methyl]cyclopentanamine

Cat. No.: B3089407
CAS No.: 119287-24-0
M. Wt: 209.71 g/mol
InChI Key: ZYNROCONMDRFNE-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]cyclopentanamine (CAS: 119287-24-0) is a secondary amine characterized by a cyclopentane ring linked to a benzyl group substituted with a chlorine atom at the meta position. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol (Fig. 1).

![Structure of this compound]
Figure 1. Molecular structure of this compound.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNROCONMDRFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]cyclopentanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopentylamine . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopentanamines.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]cyclopentanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylcyclopentanamines

N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine (CAS: 1823933-34-1)
  • Formula : C₁₂H₁₅ClFN
  • Molecular Weight : 228.71 g/mol
  • This substitution also increases molecular weight by ~9% .
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine
  • Formula : C₁₂H₁₅BrFN
  • Molecular Weight : 272.16 g/mol
  • Key Differences : Replacement of chlorine with bromine introduces a heavier halogen, which may alter reactivity in nucleophilic substitution reactions. Bromine’s larger atomic radius could also affect steric interactions in binding pockets .
1-(3-Chlorophenyl)cyclopentanemethanamine
  • Synonyms: [1-(3-Chlorophenyl)cyclopentyl]methanamine
  • Formula : C₁₂H₁₆ClN
  • Molecular Weight : 209.72 g/mol
  • Key Differences : Structural isomer of the parent compound, with the cyclopentane ring directly attached to the phenyl group. This configuration may reduce conformational flexibility, impacting solubility and intermolecular interactions .

Substituent Position and Functional Group Variations

2-Chloro-N-(3-methylphenyl)acetamide
  • Formula: C₉H₁₀ClNO
  • Molecular Weight : 183.63 g/mol
  • Key Differences : Replaces the cyclopentylamine group with an acetamide moiety . The meta-methyl group and chlorine substitution create distinct hydrogen-bonding capabilities (N–H⋯O interactions) and lower lipophilicity compared to the parent compound .
3-Chlorophenylmethylamine
  • Formula : C₇H₈ClN
  • Molecular Weight : 141.60 g/mol
  • Key Differences : A simpler primary amine lacking the cyclopentane ring. The absence of the cyclopentyl group reduces steric hindrance and molecular weight, likely increasing water solubility but decreasing membrane permeability .

Key Observations :

Halogen Effects : Fluorine and bromine substitutions increase molecular weight and alter electronic properties. Bromine’s polarizability may enhance binding to hydrophobic targets .

Cyclopentane Role : The cyclopentyl group in the parent compound and its analogs enhances lipophilicity, favoring blood-brain barrier penetration compared to simpler amines like 3-chlorophenylmethylamine .

Synthetic Accessibility: The parent compound and its fluoro/bromo analogs are likely synthesized via reductive amination of cyclopentanone with substituted benzylamines, whereas acetamide derivatives require acyl chloride intermediates .

Biological Activity

N-[(3-chlorophenyl)methyl]cyclopentanamine, a compound with potential pharmacological applications, has garnered attention in recent research due to its biological activity. This article synthesizes various studies to provide a comprehensive overview of its biological properties, including its effects on cancer cells, antibacterial activity, and possible mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a cyclopentanamine backbone substituted with a 3-chlorobenzyl group. The structural configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of amines similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent cytotoxic effects. In a comparative study, a related compound exhibited an IC50 of 3–9 nM against six different cancer cell types, highlighting the potential efficacy of this class of compounds in cancer therapy .

Compound TypeIC50 Range (nM)Target Cell Lines
This compoundTBDTBD
Related Compounds3–9Various Cancer Cells

Antibacterial Activity

The compound's antibacterial properties have also been explored. Similar amine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, compounds from related studies were screened against Staphylococcus aureus and Escherichia coli, showing promising results .

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition

The biological activity of this compound may be attributed to several mechanisms:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of pathways associated with cell death.
  • Bacterial Membrane Disruption : Similar compounds have been shown to compromise the integrity of bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Case Studies and Research Findings

A case study evaluated the pharmacological profile of this compound analogs, focusing on their anticancer and antibacterial activities. The study utilized various assays to determine cytotoxicity and antimicrobial efficacy:

  • Cytotoxicity Assays : Utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.
  • Antimicrobial Testing : Employed disc diffusion methods to assess the inhibition zones against selected bacterial strains.

Results indicated that certain analogs exhibited significant cytotoxicity (IC50 values < 10 µM) against human cancer cell lines while maintaining lower toxicity towards non-malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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